2-Carbamoyl-1-cyclohexene-1-carboxylic acid
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Overview
Description
2-Carbamoyl-1-cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C8H11NO3. It is characterized by a cyclohexene ring substituted with a carbamoyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-1-cyclohexene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with cyanamide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and precise control of reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyl-1-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .
Scientific Research Applications
2-Carbamoyl-1-cyclohexene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Carbamoyl-1-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in ionic interactions, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexene-1-carboxylic acid: Similar in structure but lacks the carbamoyl group.
Cyclohexanone: Contains a ketone group instead of the carbamoyl and carboxylic acid groups.
Cyclohexylamine: Contains an amine group instead of the carbamoyl and carboxylic acid groups.
Uniqueness
2-Carbamoyl-1-cyclohexene-1-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups on the cyclohexene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-carbamoylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H2,(H2,9,10)(H,11,12) |
InChI Key |
VWFXHFHEOSNVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)N)C(=O)O |
Origin of Product |
United States |
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